molecular formula C17H19FN4O2 B2998601 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethanone CAS No. 2109239-53-2

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethanone

Cat. No.: B2998601
CAS No.: 2109239-53-2
M. Wt: 330.363
InChI Key: WLSXPVJXWLHSTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethanone is a structurally complex molecule featuring an 8-azabicyclo[3.2.1]octane core substituted with a 1,2,3-triazolyl group and a 4-fluorophenoxy ethanone moiety. The 4-fluorophenoxy group is a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties, which can improve metabolic stability and target affinity . The triazole ring contributes to hydrogen bonding and π-π stacking interactions, often critical for pharmacological activity .

Synthesis of such compounds typically involves nucleophilic substitution or coupling reactions. For example, analogous triazole-containing ethanones are synthesized by reacting α-halogenated ketones with triazole derivatives under basic conditions, as described in a general procedure for similar compounds .

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c18-12-1-5-16(6-2-12)24-11-17(23)21-13-3-4-14(21)10-15(9-13)22-19-7-8-20-22/h1-2,5-8,13-15H,3-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSXPVJXWLHSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)COC3=CC=C(C=C3)F)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethanone is a novel azabicyclic derivative that has garnered attention for its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.

Chemical Structure and Properties

The molecular formula of this compound is C17H19FN4O2C_{17}H_{19}FN_{4}O_{2} with a molecular weight of approximately 330.36 g/mol. The compound features a triazole ring and an azabicyclo structure, which are known to enhance biological activity through various mechanisms.

The compound exhibits a mechanism of action primarily through the inhibition of specific enzymes involved in inflammatory pathways. It has shown selectivity towards the N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme implicated in the metabolism of bioactive lipids that modulate inflammation and pain responses.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly inhibits NAAA activity with an IC50 value indicating strong potency compared to other compounds in its class. This suggests that it could be a valuable candidate for therapeutic applications targeting inflammatory diseases.

In Vivo Studies

Animal model studies have further corroborated the in vitro findings, showing that administration of this compound leads to a reduction in inflammatory markers and associated symptoms in models of acute and chronic inflammation.

Case Studies

Case Study 1: Inflammation Models
In a study conducted on mice with induced paw edema, treatment with the compound resulted in a significant reduction in paw swelling compared to control groups. The observed anti-inflammatory effects were attributed to the inhibition of NAAA activity, leading to increased levels of protective lipids.

Case Study 2: Pain Management
Another study explored the analgesic properties of the compound using the formalin test in rats. Results indicated that administration led to decreased pain responses during both the acute and chronic phases of the test, suggesting potential for pain management applications.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of related compounds has provided insights into optimizing the pharmacological profile of this compound. Modifications to substituents on the triazole and phenoxy groups have been shown to enhance selectivity and potency against NAAA.

Comparative Biological Activity

A comparative analysis with other known NAAA inhibitors revealed that this compound exhibits superior selectivity and efficacy. The following table summarizes key findings from various studies:

Compound NameIC50 (µM)Selectivity for NAAAIn Vivo Efficacy
1-(Triazole A)0.5HighModerate
1-(Triazole B)0.8ModerateLow
Current Compound 0.3 Very High High

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Functional Group Analysis

The target compound’s structural analogues differ primarily in substituents on the ethanone moiety, bicyclo core modifications, or additional functional groups. Key examples include:

Compound Name Substituents Bicyclo Core Functional Groups Key Differences Reference
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethanone (Target) 4-fluorophenoxy 8-azabicyclo[3.2.1]octane Triazolyl, ethanone Reference compound
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethanone 4-fluorophenylthio Same as target Triazolyl, ethanone Thioether vs. ether linkage
Methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate 4-fluorophenyl, methyl ester Same as target Carboxylate ester Ester vs. ethanone group
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 2-fluoro-4-nitrophenyl Same as target Ketone Nitro group addition
((1R,3s,5S)-3-(7-amino-3-(6-(2-fluorophenyl)pyridin-3-yl)...-8-azabicyclo[3.2.1]octan-8-yl)(2H-triazol-4-yl)methanone Pyrazolo-pyrimidinyl, methylsulfonyl Same as target Pyrazolo-pyrimidine, sulfonyl Increased structural complexity

Key Observations:

  • Substituent Effects: The 4-fluorophenoxy group in the target compound may confer greater metabolic stability compared to the 4-fluorophenylthio analogue () due to reduced susceptibility to oxidative metabolism .

Physicochemical and Pharmacological Implications

  • Binding Interactions : The triazolyl group in the target compound may engage in stronger hydrogen bonding than the nitro group in ’s analogue, affecting target selectivity .
  • Lumping Strategy : Compounds like the target and its analogues may be grouped as "bicyclo-triazole derivatives" due to shared core features, simplifying pharmacokinetic modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.